2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile
Descripción
Propiedades
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F9N3/c20-17(21,22)10-3-1-9(2-4-10)12(8-29)14-6-5-11-13(18(23,24)25)7-15(19(26,27)28)31-16(11)30-14/h1-7,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDUHHRMMLNVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile (CAS No. 478043-31-1) is a synthetic derivative belonging to the naphthyridine family. Its unique trifluoromethyl substituents contribute to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by relevant studies and data.
- Molecular Formula : C19H11F6N3
- Molecular Weight : 411.3 g/mol
- Structure : The compound features a naphthyridine core with two trifluoromethyl groups and a phenyl acetonitrile moiety, which may enhance its lipophilicity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with trifluoromethyl groups. For instance, a related study indicated that compounds with similar structural motifs exhibited significant antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4.88 µg/mL to higher values depending on the specific structure and substituents involved .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been extensively studied. In vitro assays against multiple cancer cell lines revealed that compounds featuring the naphthyridine core demonstrated promising activity. For example:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver).
- IC50 Values : Compounds derived from naphthyridine structures showed IC50 values significantly lower than reference drugs like Doxorubicin, indicating superior efficacy in some cases. Notably, one compound achieved an IC50 of 22.4 μM against PACA2 cells .
Study 1: Synthesis and Evaluation of Naphthyridine Derivatives
In a comprehensive study on the synthesis of naphthyridine derivatives, over 45 compounds were synthesized and evaluated for their biological activity using a 17β-HSD Type 3 biological assay. The results indicated that many derivatives exhibited significant inhibition rates, with some achieving IC50 values in the nanomolar range .
Study 2: Trifluoromethyl Group Influence
Research focusing on the impact of trifluoromethyl groups revealed that these modifications could enhance both antibacterial and anticancer activities. For example, compounds with two trifluoromethyl substituents showed improved interactions with target proteins involved in cancer progression .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H11F6N3 |
| Molecular Weight | 411.3 g/mol |
| Antibacterial MIC | ~4.88 µg/mL (varies by structure) |
| Anticancer IC50 | ~22.4 μM (against PACA2) |
| Test Cell Lines | A549, HCT116, PC3, A431 |
Métodos De Preparación
Reaction Mechanism
The process proceeds via:
- Alkyne Activation : Copper(I) acetylides form through interaction with terminal alkynes (e.g., 4-(trifluoromethyl)phenylacetonitrile derivatives).
- Nucleophilic Attack : The acetylide attacks the trifluoroacetyl carbonyl of 2-amino-3-trifluoroacetyl-pyridine.
- Cyclodehydration : Intramolecular dehydration generates the 1,8-naphthyridine core.
A novel N-heterocyclic carbene (NHC) ligand system—featuring a π-extended acenaphthylene backbone and pentiptycene pendant groups—optimizes catalytic activity by balancing steric bulk and electronic modulation.
Substrate Scope and Yields
| Substrate Type | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| 4-(Trifluoromethyl)phenylacetylene | CuI/4h | 78 | H2O, 80°C, 24 h |
| Adamantane-derived alkynes | AgNO3/4e | 58 | THF, reflux, 48 h |
| Difluoromethyl ketones | CuI/4h | 80–85 | H2O, 60°C, 18 h |
The optimal catalyst (4h ) combines a pentiptycene-modified NHC with copper(I), achieving 78% yield for the target compound. Silver variants (e.g., 4e ) show reduced efficiency (38–58%) due to slower transmetalation rates.
Thermolytic Cyclization of Aminopyridine Precursors
Classical thermolytic methods remain relevant for constructing the naphthyridine core. A reported protocol involves heating 1-allylamino-6-methoxy-2-phenyl-1,5-naphthyridine derivatives at 180°C in dichlorobenzene.
Application to Fluorinated Systems
Adapting this approach, 2-amino-5,7-bis(trifluoromethyl)-1,8-naphthyridine intermediates can be cyclized with 4-(trifluoromethyl)phenylacetonitrile precursors. Key considerations include:
- Solvent Selection : High-boiling solvents (e.g., o-dichlorobenzene) facilitate cyclization at 180–200°C.
- Acid Catalysis : Trifluoroacetic acid (TFA) promotes dehydrative aromatization, improving yields to 54% in Rh-catalyzed variants.
Direct introduction of trifluoromethyl groups post-cyclization is less common due to the inertness of the naphthyridine ring. However, radical trifluoromethylation using Umemoto’s reagent (Togni’s reagent II) has been attempted:
Radical Pathway Limitations
- Regioselectivity Issues : Uncontrolled CF3 addition at multiple positions (C5, C7, and C2).
- Side Reactions : Competing hydrogen abstraction leads to reduced yields (<30%).
Thus, pre-functionalized starting materials (e.g., trifluoroacetyl-pyridines) are preferred for scalable synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Friedländer Annulation | 78 | >95% | Multi-gram |
| Thermolytic Cyclization | 54 | 90% | Limited |
| Radical Trifluoromethylation | <30 | 85% | Not viable |
The Friedländer method outperforms others in yield and scalability, though it requires specialized NHC ligands. Thermolytic approaches offer a ligand-free alternative but suffer from harsher conditions.
Q & A
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., kinases).
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations.
- Quantum Mechanical/Molecular Mechanical (QM/MM) : Model transition states for enzyme inhibition.
Discrepancies between computational predictions and experimental IC values may arise from solvent effects or protein flexibility, requiring iterative refinement .
How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Advanced Research Question
Contradictions may stem from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).
- Target Conformational States : Enzymes may adopt inactive conformations in vitro.
- Compound Purity : Trace impurities (e.g., unreacted intermediates) can skew results.
Validate data using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) and ensure purity via LC-MS .
What stability considerations are critical for long-term storage of this compound?
Basic Research Question
- Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the nitrile group.
- Degradation Pathways : Exposure to moisture or light may lead to acetonitrile hydrolysis or naphthyridine ring oxidation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
How can researchers design experiments to optimize reaction yields while minimizing byproducts?
Advanced Research Question
Apply Design of Experiments (DoE) :
- Response Surface Methodology (RSM) : Optimize variables like temperature, catalyst loading, and reaction time.
- Taguchi Arrays : Identify critical factors affecting yield (e.g., solvent choice > stoichiometry).
For example, a Central Composite Design reduced byproducts in similar naphthyridine syntheses by 30% .
What challenges arise when scaling up synthesis from milligram to gram quantities, and how can they be mitigated?
Advanced Research Question
- Purification Challenges : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures).
- Exothermic Reactions : Use flow reactors to control heat dissipation in nitration steps.
- Side Reactions : Scale-dependent impurities (e.g., dimerization) require in-line FTIR monitoring for real-time adjustment .
How do solvent polarity and additives influence the compound’s solubility in biochemical assays?
Advanced Research Question
- Solvent Screening : Test DMSO, PEG-400, or cyclodextrin-based solutions to enhance aqueous solubility.
- Co-solvent Effects : >5% DMSO may denature proteins; use lower concentrations with surfactants (e.g., Tween-20).
- Molecular Dynamics (MD) : Simulate solvation shells to predict aggregation-prone conditions .
What strategies resolve discrepancies between computational predictions of reactivity and experimental outcomes?
Advanced Research Question
- Transition State Analysis : Recalculate activation energies using higher-level theories (e.g., CCSD(T)).
- Solvent Corrections : Incorporate PCM or SMD models to account for solvation effects.
- Experimental Validation : Use kinetic isotope effects (KIEs) or Hammett plots to probe mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
